4-Bromo-3'-fluorobiphenyl
Overview
Description
4-Bromo-3’-fluorobiphenyl is a biphenyl derivative characterized by the presence of bromine and fluorine atoms on the biphenyl structure. Its molecular formula is C12H8BrF, and it is commonly used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3’-fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzeneboronic acid with 4-bromo-iodobenzene under palladium-catalyzed Suzuki coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4, in a solvent such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods: Industrial production of 4-Bromo-3’-fluorobiphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-fluorobiphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction: The bromine atom can be reduced to form 3’-fluorobiphenyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include 4-amino-3’-fluorobiphenyl or 4-thio-3’-fluorobiphenyl.
Oxidation: Products include 4-bromo-3’-fluorobiphenyl derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is 3’-fluorobiphenyl.
Scientific Research Applications
4-Bromo-3’-fluorobiphenyl has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its bromine and fluorine substituents influence its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
4-Bromo-4’-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Fluorobiphenyl: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-fluorobiphenyl: Different position of the fluorine atom, leading to variations in chemical behavior .
Uniqueness: 4-Bromo-3’-fluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where precise reactivity and selectivity are required.
Properties
IUPAC Name |
1-bromo-4-(3-fluorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFQOLAWGXSJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373667 | |
Record name | 4-Bromo-3'-fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40641-65-4 | |
Record name | 4′-Bromo-3-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40641-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3'-fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.